molecular formula C14H12N2O2 B3038070 1-Ethoxycarbonyl-beta-carboline CAS No. 72755-19-2

1-Ethoxycarbonyl-beta-carboline

Cat. No. B3038070
CAS RN: 72755-19-2
M. Wt: 240.26 g/mol
InChI Key: CFXOOHNXLDSCHT-UHFFFAOYSA-N
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Description

1-Ethoxycarbonyl-beta-carboline is an organic compound . It is a yellow crystalline solid with a molecular weight of 240.3 . It has been found to exhibit certain biological activities, such as anti-tumor, anti-viral, and anti-inflammatory effects .


Synthesis Analysis

The method for preparing 1-Ethoxycarbonyl-beta-carboline usually involves the acetylation reaction of 2-pyridinecarboxamide . More detailed synthesis methods and strategies can be found in related literature .


Molecular Structure Analysis

The molecular formula of 1-Ethoxycarbonyl-beta-carboline is C14H12N2O2 . The chemical name is ethyl 9H-pyrido [3,4-b]indole-1-carboxylate . The exact mass is 240.089877630 .


Physical And Chemical Properties Analysis

1-Ethoxycarbonyl-beta-carboline is a solid at room temperature . It has a solubility of 60 mg/mL in DMSO . The compound is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone, etc .

Scientific Research Applications

Synthesis of β-Carboline Alkaloids

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : β-Carboline alkaloids are a family of natural and synthetic indole-containing heterocyclic compounds. They have diverse biological activities, making them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .
  • Methods of Application : The synthesis of these alkaloids involves improved procedures and synthetic approaches .
  • Results or Outcomes : The pharmacological potential of these alkaloids is being explored, with recent developments in their synthesis .

Inhibition of Candida Albicans Filamentation

  • Scientific Field : Microbiology
  • Application Summary : Some Lactobacillus species produce a small molecule under laboratory conditions that blocks the C. albicans yeast-to-filament transition, an important virulence trait .
  • Methods of Application : Bioassay-guided fractionation of Lactobacillus-conditioned medium linked this activity to 1-acetyl-β-carboline .
  • Results or Outcomes : 1-ethoxycarbonyl-β-carboline confirms that it inhibits Yak1 and blocks C. albicans biofilm formation .

Antioxidant Effects

  • Scientific Field : Biochemistry
  • Application Summary : Natural β-carbolines can exhibit antioxidant effects .
  • Methods of Application : The antioxidant effects of these compounds can be studied using various biochemical assays .
  • Results or Outcomes : The antioxidant properties of these compounds can contribute to their potential therapeutic effects .

Neuroprotective Effects

  • Scientific Field : Neuroscience
  • Application Summary : Synthetically designed β-carboline derivatives have been shown to have neuroprotective effects .
  • Methods of Application : These effects can be studied using various in vitro and in vivo models of neurodegenerative diseases .
  • Results or Outcomes : These compounds have shown potential in enhancing cognitive function, increasing dopaminergic neuron count, and facilitating synaptic and dendritic proliferation .

Anti-cancer Properties

  • Scientific Field : Oncology
  • Application Summary : Synthetically designed β-carboline derivatives have been shown to have anti-cancer properties .
  • Methods of Application : These effects can be studied using various in vitro and in vivo models of cancer .
  • Results or Outcomes : These compounds have shown potential in inhibiting the growth of cancer cells .

Anti-inflammatory Properties

  • Scientific Field : Immunology
  • Application Summary : 1-Ethoxycarbonyl-beta-carboline has been found to exhibit anti-inflammatory properties .
  • Methods of Application : The anti-inflammatory effects of this compound can be studied using various in vitro and in vivo models of inflammation .
  • Results or Outcomes : This compound has shown potential in reducing inflammation, which could have implications for the treatment of various inflammatory diseases .

Safety And Hazards

When using 1-Ethoxycarbonyl-beta-carboline, it should be noted that it can catch fire and produce toxic gases when exposed to open flame or high temperatures . Contact with skin or inhalation of this substance may cause irritation and allergic reactions .

properties

IUPAC Name

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOOHNXLDSCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

Synthesis routes and methods I

Procedure details

To a suspension of tryptamine hydrochloride (2.00 g, 10.17 mmol) in ethanol (25 mL) was added a solution of glyoxylic acid ethyl ester (3.12 g, 15.26 mmol) in toluene (50% v/v) at 0° C. After the reaction mixture was stirred overnight at ambient temperature, the solvent was removed under reduced pressure. The resulting residue was treated with saturated aqueous sodium bicarbonate. The product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The crude product was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a suspension of tryptamine hydrochloride (2.00 g, 10.17 mmol) in ethanol (25 mL) was added a solution of glyoxylic acid ethyl ester (3.12 g, 15.26 mmol) in toluene (50% v/v) at 0° C. After the reaction mixture was stirred overnight at ambient temperature, the solvent was removed under reduced pressure. The resulting residue was treated with saturated aqueous sodium bicarbonate. The product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The crude product was used in the next step without further purification. Step b: To a solution of the resulting crude residue in o-xylene (20 mL) at 0° C. was added 10% Pd/C (0.51 g). The mixture was stirred overnight at 140° C. under an air atmosphere. The reaction mixture was filtered through Celite, washed with chloroform and concentrated. The resulting residue was purified by chromatography on silica gel (0-20% ethyl acetate/hexanes) to afford 1.26 g (52% yield) of product 1: 1H NMR (400 MHz, CDCl3) δ 9.92 (bs, 1H), 8.59 (d, J=4.8 Hz, 1H), 8.16-8.13 (m, 2H), 7.62-7.55 (m, 2H), 7.32 (dt, J=1.2, 7.0 Hz, 1H), 4.59 (q, J=7.2 Hz, 2H), 1.53 (t, J=7.2 Hz, 3H); ESI+ MS: m/z (rel intensity) 241.1 (100, [M+H]+). Step c: Preparation of 9H-pyrido[3,4-b]indole-1-carbaldehyde (2). To a stirred solution of ethyl-9H-pyrido[3,4-b]indole-1-carboxylate, 1, (1.26 g, 5.24 mmol) in CH2Cl2 (50 mL) was added a DIBAL-H solution (1.0 M in toluene; 36.0 mL, 36.71 mmol) at −50° C. The mixture was stirred at −50° C. for 10 min and quenched by sequential addition of methanol (14.0 mL) and 10% NaOH (10 mL) at −50° C. Then the mixture was stirred at ambient temperature for an additional 1 h. The precipitates were removed by filtration through Celite and washed with CHCl3-methanol (10:1). The combined filtrates were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The product was purified by chromatography on silica gel (2-20% methanol/CH2Cl2) to afford 0.46 g (45% yield) of β-carboline-1-carbaldehyde, 2: 1H NMR (400 MHz, CDCl3) δ 10.33 (s, 1H), 10.04 (bs, 1H), 8.63 (d, J=5.2 Hz, 1H), 8.18-8.15 (m, 2H), 7.64-7.57 (m, 2H), 7.35 (dt, J=1.6, 7.6 Hz, 1H); ESI+ MS: m/z (rel intensity) 197.0 (100, [M+H]+). Steps d and e: Preparation of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate (3). To a solution of 6,7-dihydroquinolin-8(5H)-one (2.0 g, 13.6 mmol) in ethanol (15 mL) was added concentrated acetic acid (5 drops), tert-butyl 4-aminobutylcarbamate (2.7 g, 14.3 mmol) and 4 Å molecular sieves. The reaction mixture was heated at 150° C. in microwave reactor for 10 min. The mixture was cooled to room temperature and NaBH4 (0.8 g, 20.4 mmol) was added all at once. The crude reaction mixture was absorbed onto silica gel and the product purified by silica gel chromatography (0% to 10% methanol/CH2Cl2) to afford the desired product: ESI+ MS: m/z (rel intensity) 320.2 (100, [M+H]+) Step f: Preparation of tert-butyl 4-(((9H-pyrido[3,4-b]indol-1-yl)methyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)butylcarbamate (4). A heavy-walled Pyrex tube was charged with a solution of 9H-pyrido[3,4-b]indole-1-carbaldehyde, 2, (0.20 g, 1.02 mmol) in 1,2-dichloroethane (5 mL). This solution was treated with tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate, 3, (0.36 g, 1.12 mmol), sodium triacetoxyborohydride (0.43 g, 2.04 mmol), 4A molecular sieves and a catalytic amount of acetic acid (2 drops). The reaction mixture was exposed to microwave irradiation for 10 min at a temperature of 100° C. After the irradiation, the reaction mixture was cooled with high-pressure air until the temperature had fallen below 40° C. The crude reaction mixture was poured onto a saturated aqueous solution of sodium bicarbonate. The product was extracted with dichloromethane. The combined organic layers were washed with brine, dried over potassium carbonate, filtered and concentrated in vacuo. The crude product was purified by silica gel chromatography (0-5% methanol/CH2Cl2) to afford 0.12 g (24% yield) of desired product 4: 1H NMR (400 MHz, CDCl3) δ 13.43 (bs, 1H), 8.67 (d, J=3.6 Hz, 1H), 8.24 (d, J=5.6 Hz, 1H), 8.10 (d, J=7.6 Hz, 1H), 7.82 (d, J=5.2 Hz, 1H), 7.69 (d, J=8.4 Hz, 1H), 7.54 (dt, J=1.2, 7.4 Hz, 1H), 7.41 (d, J=7.2 Hz, 1H), 7.21 (dt, J=0.8, 7.2 Hz, 1H), 7.14 (dd, J=4.8, 7.6 Hz, 1H), 4.28-4.02 (m, 4H), 2.90-2.60 (m, 5H), 2.44-2.26 (m, 2H), 2.12-2.04 (m, 1H), 1.96-1.84 (m, 1H), 1.80-1.65 (m, 1H), 1.44-1.25 (m, 1H), 1.33 (s, 9H), 1.22-1.12 (m, 1H); ESI+ MS: m/z (rel intensity) 500.2 (100, [M+H]+). Step g: Preparation of N-((9H-pyrido[3,4-b]indol-1-yl)methyl)-N-(4-aminobutyl)-5,6,7,8-tetrahydroquinolin-8-amine tetrahydrochloride (A). A solution of tert-butyl 4-(((9H-pyrido[3,4-b]indol-1-yl)methyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)-butylcarbamate, 4, (0.12 g, 0.24 mmol) in methanol (5 mL) was treated with thionyl chloride (1 mL) at room temperature. The resulting mixture was stirred for 30 min. The reaction mixture was then concentrated and dried under reduced pressure to afford 0.11 g (80% yield) of the desired product A: 1H NMR (400 MHz, d6-DMSO) δ 13.49 (bs, 1H), 8.80-8.41 (m, 3H), 8.00-7.82 (m, 3H), 7.80 (d, J=8.0 Hz, 1H), 7.78-7.70 (m, 1H), 7.39 (t, J=7.2 Hz, 1H), 4.95-4.85 (m, 1H), 4.68-4.50 (m, 2H), 2.98-2.82 (m, 2H), 2.61-2.50 (m, 2H), 2.47-2.35 (m, 3H), 2.12-1.94 (m, 2H), 1.80-1.30 (m, 5H); ESI+ MS: m/z (rel intensity) 400.2 (100, [M+H]+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
J MacAlpine, M Daniel-Ivad, Z Liu, J Yano… - Nature …, 2021 - nature.com
… Fortunately, a hydrochloride salt of 1-ethoxycarbonyl-beta-carboline (1-ECBC), was found to block C. albicans filamentation and to remain active after incubation with HepG2 cells (…
Number of citations: 50 www.nature.com
N van Rhijn, C Zhao, N Al-Furaji, I Storer, C Valero… - 2023 - researchsquare.com
… We also show that 1ethoxycarbonyl-beta-carboline (1-ECBC), a compound previously shown to inhibit Yak1 in C. albicans prevents stress mediated septal spore blocking and …
Number of citations: 0 www.researchsquare.com
R Zhao, P Liu, A Song, J Liu, Q Chu, Y Liu… - Annals of …, 2021 - ncbi.nlm.nih.gov
Background Panic disorder (PD) is a kind of mental illness characterized by the symptom of recurring panic attacks. Qiangzhifang (QZF) is a novel decoction developed by Professor …
Number of citations: 4 www.ncbi.nlm.nih.gov
J Zhi, L Yin, Z Zhang, Y Lv, F Wu, Y Yang… - Journal of …, 2023 - Elsevier
… Girinimbine, Dibutyl phthalate, beta-Atlantone, Curmadione, (6 S)-2-methyl-6-[(1 R)-4-methylcyclohexa-2,4-dien-1-yl]hept-2-en-4-one, Geranyl acetate, 1-Ethoxycarbonyl-beta-carboline…
Number of citations: 3 www.sciencedirect.com

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